4-Bromo-2-methyl-5-nitrobenzamide
Description
4-Bromo-2-methyl-5-nitrobenzamide is a substituted aromatic compound featuring a benzamide backbone with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at the 4-, 2-, and 5-positions, respectively.
Properties
Molecular Formula |
C8H7BrN2O3 |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-4-2-6(9)7(11(13)14)3-5(4)8(10)12/h2-3H,1H3,(H2,10,12) |
InChI Key |
MXJXYQINOORDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-5-nitrobenzamide typically involves the nitration of 4-bromo-2-methylbenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of 4-Bromo-2-methyl-5-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium thiolate are used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products:
Reduction: 4-Bromo-2-methyl-5-aminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of 4-Bromo-2-methyl-5-nitrobenzamide.
Scientific Research Applications
4-Bromo-2-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key structural variations among similar compounds include substituent positions and functional groups, which influence physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural Comparison of Brominated Nitroaromatics
Key Observations :
- Functional Group Impact : Replacing the amide in 4-Bromo-2-methyl-5-nitrobenzamide with an aldehyde (as in 4-Bromo-2-nitrobenzaldehyde) reduces hydrogen-bonding capacity but enhances reactivity in condensation reactions .
- Steric Considerations : The methyl group at position 2 in the target compound may hinder nucleophilic attack compared to unmethylated analogues .
Key Insights :
- Nitro Group Utility : The nitro group in 4-Bromo-2-methyl-5-nitrobenzamide can be reduced to an amine for further derivatization, a pathway common in drug synthesis (e.g., antiparasitics or antibacterials) .
- Amide vs. Amine : Compared to 4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine , the amide group in the target compound offers greater stability but lower basicity.
Physical Properties and Solubility
While exact data (e.g., melting points) are unavailable, general trends can be inferred:
- Polarity: The amide group increases water solubility compared to non-polar analogues like 1-bromo-2,4-dimethyl-5-nitrobenzene .
- Crystallinity : Methyl and nitro groups may enhance crystal packing, as seen in SHELX-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
